N-(5-bromo-2-chloropyridin-3-yl)-2,4-difluorobenzenesulfonamide
Overview
Description
N-(5-bromo-2-chloropyridin-3-yl)-2,4-difluorobenzenesulfonamide: is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a pyridine ring and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-bromo-2-chloropyridin-3-yl)-2,4-difluorobenzenesulfonamide typically involves multiple steps. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine under the influence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(5-bromo-2-chloropyridin-3-yl)-2,4-difluorobenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The presence of halogen atoms makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions under appropriate conditions.
Coupling Reactions: It can be involved in coupling reactions such as the Suzuki–Miyaura coupling.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: Employed in substitution reactions.
Oxidizing and Reducing Agents: Utilized in redox reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions may yield biaryl compounds, while substitution reactions may result in the replacement of halogen atoms with other functional groups.
Scientific Research Applications
Chemistry: In chemistry, N-(5-bromo-2-chloropyridin-3-yl)-2,4-difluorobenzenesulfonamide is used as a building block for the synthesis of more complex molecules. It is valuable in the development of new materials and catalysts .
Biology and Medicine: Its unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development .
Industry: In the industrial sector, this compound can be used in the production of agrochemicals and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of N-(5-bromo-2-chloropyridin-3-yl)-2,4-difluorobenzenesulfonamide involves its interaction with specific molecular targets. The presence of halogen atoms and the sulfonamide group allows it to form strong interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
N-(5-bromo-2-chloropyridin-3-yl)benzenesulfonamide: Similar structure but lacks the fluorine atoms.
N-(5-bromo-2-chloropyridin-3-yl)acetamide: Contains an acetamide group instead of the benzenesulfonamide group.
Uniqueness: The presence of both fluorine and sulfonamide groups in N-(5-bromo-2-chloropyridin-3-yl)-2,4-difluorobenzenesulfonamide imparts unique chemical properties, such as increased lipophilicity and enhanced binding affinity to biological targets. These features distinguish it from other similar compounds and make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-(5-bromo-2-chloropyridin-3-yl)-2,4-difluorobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrClF2N2O2S/c12-6-3-9(11(13)16-5-6)17-20(18,19)10-2-1-7(14)4-8(10)15/h1-5,17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUNPVGXNNKFGBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)S(=O)(=O)NC2=C(N=CC(=C2)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrClF2N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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